Grubbs second generation

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

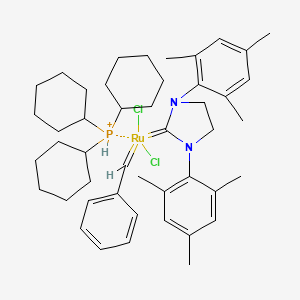

Grubbs second generation is a useful research compound. Its molecular formula is C46H66Cl2N2PRu+ and its molecular weight is 850.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Introduction to Grubbs Second Generation Catalyst

The this compound catalyst, a ruthenium-based compound, has significantly advanced the field of olefin metathesis in organic synthesis. Developed by Robert Grubbs and his team, this catalyst exhibits enhanced stability and activity compared to its first-generation counterpart. Its introduction has opened new avenues in various chemical applications, particularly in the synthesis of fine chemicals, pharmaceuticals, and materials.

Structure and Characteristics

The second-generation Grubbs catalyst is characterized by the incorporation of an N-heterocyclic carbene ligand, which enhances its reactivity and stability. The typical structure includes a ruthenium center coordinated to a carbene and phosphine ligands, allowing for efficient catalytic activity in metathesis reactions.

Key Features

- Stability : Resistant to moisture and air, making it easier to handle in laboratory settings.

- Activity : Higher activity in olefin metathesis reactions compared to first-generation catalysts.

- Functional Group Tolerance : Capable of catalyzing reactions involving a wide range of functional groups.

Olefin Metathesis

- Ring-Closing Metathesis (RCM) : Enables the formation of cyclic compounds from linear precursors. This method is particularly useful for synthesizing complex cyclic structures found in natural products.

- Cross-Metathesis : Facilitates the coupling of different olefins, allowing for the synthesis of diverse compounds with tailored functionalities.

Polymerization Processes

- Ring-Opening Metathesis Polymerization (ROMP) : The catalyst is extensively used for initiating polymerization processes that yield polymers with controlled molecular weights and low polydispersity. This application is crucial in the development of advanced materials with specific properties.

Synthesis of Pharmaceuticals

- The catalyst has been instrumental in synthesizing key pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to efficiently form complex molecules makes it invaluable in drug development.

Material Science

- Used in creating functionalized polymers and materials with unique properties, such as self-healing materials and coatings.

Case Study 1: Synthesis of Cyclic Compounds

A study demonstrated the use of the this compound catalyst in synthesizing complex cyclic compounds through ring-closing metathesis. The reaction conditions were optimized to achieve high yields with minimal side products, showcasing the catalyst's efficiency in producing valuable chemical intermediates .

Case Study 2: Polymerization Applications

Research highlighted the effectiveness of the this compound catalyst in ROMP to produce high-performance polymers. The resulting materials exhibited desirable mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Study 3: Pharmaceutical Synthesis

The catalyst was employed in a multi-step synthesis pathway for a pharmaceutical compound, demonstrating its ability to facilitate challenging transformations that are often hindered by steric or electronic factors. The study reported significant improvements in yield and reaction times compared to traditional methods .

Comparative Data Table

| Application Area | Methodology | Key Advantages |

|---|---|---|

| Olefin Metathesis | Ring-Closing Metathesis | Efficient formation of cyclic compounds |

| Polymerization | Ring-Opening Metathesis | Low polydispersity polymers |

| Pharmaceutical Synthesis | Multi-step synthesis | Improved yields and reaction times |

| Material Science | Functionalized polymers | Unique properties for industrial use |

特性

分子式 |

C46H66Cl2N2PRu+ |

|---|---|

分子量 |

850.0 g/mol |

IUPAC名 |

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphanium |

InChI |

InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-1 |

InChIキー |

FCDPQMAOJARMTG-UHFFFAOYSA-M |

正規SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。